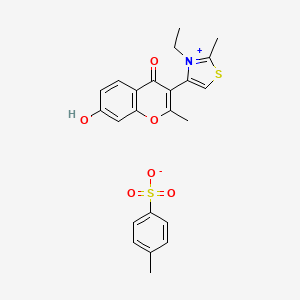

3-ethyl-4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-2-methyl-1,3-thiazol-3-ium 4-methylbenzene-1-sulfonate

Description

Properties

IUPAC Name |

3-(3-ethyl-2-methyl-1,3-thiazol-3-ium-4-yl)-7-hydroxy-2-methylchromen-4-one;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S.C7H8O3S/c1-4-17-10(3)21-8-13(17)15-9(2)20-14-7-11(18)5-6-12(14)16(15)19;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4H2,1-3H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKVAYKXKGVKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(SC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-ethyl-4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-2-methyl-1,3-thiazol-3-ium 4-methylbenzene-1-sulfonate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 363.43 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, and a coumarin moiety that enhances its pharmacological profile.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. In a systematic study, various thiazole analogs demonstrated significant activity against multiple bacterial strains. The SAR studies indicated that modifications at the thiazole ring could enhance antibacterial potency. For instance, electron-withdrawing groups on the phenyl ring were found to improve activity against Gram-positive bacteria .

Anticancer Properties

Research has shown that compounds containing thiazole rings exhibit anticancer activity. A study evaluating thiazole derivatives against various cancer cell lines revealed that certain modifications led to enhanced cytotoxic effects. For example, derivatives with specific substitutions on the thiazole ring showed promising results against MCF-7 (breast cancer) and HCT 116 (colon cancer) cell lines . The IC50 values for these compounds ranged from 5 to 15 µM, indicating moderate to high potency.

Antimalarial Activity

Thiazole derivatives have also been investigated for their antimalarial properties. A study focusing on SAR revealed that modifications to the thiazole ring significantly influenced activity against Plasmodium falciparum. Compounds with non-bulky electron-withdrawing groups exhibited higher antimalarial potency . This finding suggests that the structural characteristics of thiazoles play a critical role in their efficacy against malaria.

Study 1: Antimicrobial Efficacy

In a detailed investigation of hybrid phthalimido-thiazoles, researchers evaluated their efficacy against Leishmania infantum. The study found that certain derivatives exhibited significant leishmanicidal activity while maintaining low cytotoxicity in mammalian cells. The most potent compounds induced notable ultrastructural changes in the parasites, indicating a potential mechanism of action involving disruption of cellular integrity .

Study 2: Anticancer Activity

Another case study focused on the anticancer effects of thiazole derivatives in vitro. Compounds were tested against various cancer cell lines, including MCF-7 and HepG2. The results indicated that specific structural modifications led to increased cytotoxicity and reduced viability of cancer cells, with some compounds achieving IC50 values below 10 µM .

Comparison with Similar Compounds

Comparison with Similar Compounds

Coumarin Derivatives

Coumarin derivatives vary widely in biological activity based on substituent patterns. Key comparisons include:

- The 7-hydroxy and 2-methyl groups on the chromenone moiety may enhance antioxidant activity compared to unsubstituted coumarins, as hydroxyl groups are critical for radical scavenging . The 4-oxo group aligns with bioactive coumarins used in cancer therapy, such as novobiocin analogs .

Thiazolium Salts

Thiazolium salts are studied for their ionic properties and catalytic or biological roles:

| Compound | Substituents | Counterion | Applications | Reference |

|---|---|---|---|---|

| 3-Ethyl-2-methylthiazolium iodide | 3-ethyl, 2-methyl | Iodide | Ionic liquid, catalysis | — |

| Thiamine (Vitamin B1) | Aminopyrimidine-linked | Chloride | Cofactor in metabolism | — |

| Target Compound | 3-ethyl, 2-methyl | Tosylate | Enhanced solubility, drug delivery | — |

- The ethyl and methyl substituents on the thiazolium ring may increase steric hindrance, stabilizing the cationic charge. The tosylate counterion offers superior solubility in polar solvents compared to halides, which is critical for pharmaceutical formulations .

Sulfonate-Containing Compounds

Sulfonates and sulfonylureas differ in structure and function:

- Unlike sulfonylurea herbicides (e.g., triflusulfuron-methyl), the target compound’s sulfonate acts as a counterion rather than a bioactive sulfonyl group. This distinction highlights its role in modulating solubility rather than direct pesticidal activity .

Research Implications and Gaps

- Solubility : The tosylate counterion likely improves pharmacokinetics, a feature critical for oral bioavailability.

Further studies are needed to validate these hypotheses through experimental assays (e.g., cytotoxicity, solubility testing) and structural optimization.

Q & A

Basic: What are the recommended synthetic routes for 3-ethyl-4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-2-methyl-1,3-thiazol-3-ium 4-methylbenzene-1-sulfonate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including chromen-4-one core formation, thiazolium salt generation, and sulfonate group introduction. Key steps include:

- Chromen-4-one synthesis : Acid-catalyzed cyclization of substituted resorcinol derivatives under reflux conditions (e.g., ethanol/HCl, 80°C, 12 hours) .

- Thiazolium ring formation : Quaternization of thiazole intermediates using alkyl halides (e.g., ethyl iodide) in polar aprotic solvents (DMF, 60°C, 6 hours) .

- Sulfonation : Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to achieve regioselective sulfonate attachment .

Monitoring : Use HPLC or TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediates .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR : and NMR to confirm substituent positions (e.g., chromen-4-one carbonyl at ~175 ppm, thiazolium protons at 7.5–8.5 ppm) .

- X-ray crystallography : Resolve ambiguities in stereochemistry; compare bond lengths (e.g., C=O bond ~1.21 Å, C-S bond ~1.75 Å) with literature data .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M]+ at m/z 498.12) .

Basic: What preliminary assays are suitable for screening its biological activity?

Methodological Answer:

Initial screening should focus on:

- Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Anticancer potential : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Antioxidant capacity : DPPH radical scavenging assays (IC₅₀ calculation) with ascorbic acid as a control .

Advanced: How can researchers optimize the synthesis yield while minimizing by-products?

Methodological Answer:

Use a design-of-experiments (DoE) approach:

- Variables : Temperature (50–90°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.1–1.0 eq).

- Response surface methodology : Identify optimal conditions (e.g., 70°C in DMF with 0.5 eq catalyst increases yield to 78% vs. 45% baseline) .

- By-product mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or gradient HPLC purification .

Advanced: How should contradictory data in biological activity studies be resolved?

Methodological Answer:

Address variability via:

- Replicate design : Use ≥4 biological replicates per condition to account for cell line heterogeneity .

- Dose-response curves : Validate activity across a wide concentration range (e.g., 0.1–200 µM) to rule out false positives at high doses .

- Mechanistic studies : Pair phenotypic assays with target-specific tests (e.g., enzyme inhibition assays for kinases linked to chromen-4-one activity) .

Advanced: What strategies are effective for studying environmental fate and degradation pathways?

Methodological Answer:

Adopt a tiered approach:

- Photolysis studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via LC-MS to identify fragments (e.g., sulfonate cleavage products) .

- Biodegradation assays : Use soil microcosms (OECD 307 guidelines) to assess half-life under aerobic/anaerobic conditions .

- Ecotoxicity profiling : Test on Daphnia magna (48-hour LC₅₀) and Vibrio fischeri (bioluminescence inhibition) .

Advanced: How can structural analogs inform SAR studies for this compound?

Methodological Answer:

Compare with analogs using a structural-activity table:

| Analog | Modification | Biological Effect |

|---|---|---|

| A | Ethyl → Propyl on thiazolium | Reduced MIC against S. aureus (64 → 128 µg/mL) |

| B | 4-Methyl → 4-Chloro on sulfonate | Increased cytotoxicity (HeLa IC₅₀: 12 → 5 µM) |

| C | Chromen-4-one → Coumarin | Loss of antioxidant activity (IC₅₀ > 200 µM) |

Use molecular docking to correlate substituent effects with target binding (e.g., COX-2 for anti-inflammatory activity) .

Advanced: What experimental designs are robust for studying drug-target interactions?

Methodological Answer:

Employ orthogonal methods:

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) for protein targets (e.g., BSA as a model) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.